molecular formula C18H22O3 B14900166 2-((1R,2R,3S,5R)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid

2-((1R,2R,3S,5R)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid

Cat. No.: B14900166
M. Wt: 286.4 g/mol
InChI Key: XZNOIOFBLYHWQH-UHFFFAOYSA-N
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Description

2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is a complex organic compound characterized by its unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.

    Hydroxylation: The hydroxyl group is added through a controlled oxidation reaction.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 2-((1R,3S,5R,7S)-6-oxo-2-phenyladamantan-2-yl)acetic acid.

    Reduction: Formation of 2-((1R,3S,5R,7S)-6-Hydroxy-2-cyclohexyladamantan-2-yl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,3S,5R,7S)-3-phenyladamantan-1-yl)acetic acid
  • 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid

Uniqueness

2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-(6-hydroxy-2-phenyl-2-adamantyl)acetic acid

InChI

InChI=1S/C18H22O3/c19-16(20)10-18(13-4-2-1-3-5-13)14-6-11-7-15(18)9-12(8-14)17(11)21/h1-5,11-12,14-15,17,21H,6-10H2,(H,19,20)

InChI Key

XZNOIOFBLYHWQH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2O)CC1C3(CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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